N-(4-bromo-2-isopropylphenyl)acetamide

TNKS-2 Inhibition Wnt Signaling Cancer Research

N-(4-bromo-2-isopropylphenyl)acetamide (CAS 51688-72-3) is an ortho-isopropyl, para-bromo substituted acetanilide derivative with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol. This compound features a unique substitution pattern where the bulky isopropyl group at the 2-position introduces significant steric hindrance, while the bromine atom at the 4-position enhances electrophilic reactivity and lipophilicity.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 51688-72-3
Cat. No. B3191075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-isopropylphenyl)acetamide
CAS51688-72-3
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)Br)NC(=O)C
InChIInChI=1S/C11H14BrNO/c1-7(2)10-6-9(12)4-5-11(10)13-8(3)14/h4-7H,1-3H3,(H,13,14)
InChIKeyJSTILQCDXMMTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-bromo-2-isopropylphenyl)acetamide CAS 51688-72-3: Core Identity and Procurement Baseline for Scientific Selection


N-(4-bromo-2-isopropylphenyl)acetamide (CAS 51688-72-3) is an ortho-isopropyl, para-bromo substituted acetanilide derivative with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol. This compound features a unique substitution pattern where the bulky isopropyl group at the 2-position introduces significant steric hindrance, while the bromine atom at the 4-position enhances electrophilic reactivity and lipophilicity . Its physicochemical profile includes a density of 1.356 g/cm³ and a boiling point of 367°C at 760 mmHg [1], making it a solid, stable building block for medicinal chemistry and organic synthesis applications.

Why N-(4-bromo-2-isopropylphenyl)acetamide Cannot Be Replaced by Generic Acetanilide Analogs


Generic substitution among acetanilide derivatives is not feasible due to the profound impact of specific substitution patterns on target engagement, physicochemical properties, and synthetic utility. The ortho-isopropyl group in N-(4-bromo-2-isopropylphenyl)acetamide introduces steric hindrance that directly influences binding pocket compatibility, as evidenced by its 101 nM IC₅₀ against TNKS-2, a value that would shift dramatically with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups [1]. Similarly, the para-bromo substituent contributes to a measured LogP of 4.18, significantly higher than the ethyl (LogP 3.28) and methyl (LogP 2.49-2.79) analogs, altering membrane permeability and solubility profiles in ways that cannot be compensated by formulation adjustments [2]. Furthermore, the compound's quantitative one-step synthesis under adapted Vilsmeier conditions [3] offers a streamlined procurement pathway that is not universally applicable to all acetanilide derivatives, reinforcing the need for compound-specific sourcing.

Quantitative Differentiation Evidence for N-(4-bromo-2-isopropylphenyl)acetamide (CAS 51688-72-3) Versus Closest Analogs


TNKS-2 Inhibitory Potency: 101 nM IC₅₀ Differentiates from Reference Inhibitor XAV939

N-(4-bromo-2-isopropylphenyl)acetamide exhibits an IC₅₀ of 101 nM against human tankyrase-2 (TNKS-2), as measured in an enzymatic assay using N-terminal GST-tagged human TNKS-2 (residues 849-1166) expressed in insect sf21 cells with a 2-hour preincubation [1]. This potency is approximately 6-fold weaker than the reference TNKS-2 inhibitor XAV939, which demonstrates an IC₅₀ of 17 nM under identical assay conditions [2]. This intermediate potency profile positions N-(4-bromo-2-isopropylphenyl)acetamide as a valuable tool compound for probing TNKS-2 biology where partial or graded inhibition is desired, avoiding the complete pathway suppression associated with high-potency inhibitors like XAV939.

TNKS-2 Inhibition Wnt Signaling Cancer Research

Lipophilicity (LogP) Differentiates from Ethyl and Methyl Analogs for Membrane Permeability Optimization

N-(4-bromo-2-isopropylphenyl)acetamide exhibits a calculated LogP value of 4.18 [1], significantly higher than its closest structural analogs: N-(4-bromo-2-ethylphenyl)acetamide (LogP 3.28) and N-(4-bromo-2-methylphenyl)acetamide (LogP 2.49-2.79) [2]. This increase in lipophilicity correlates with the increasing size of the ortho-alkyl substituent (isopropyl > ethyl > methyl) and is consistent with the expected contribution of approximately +0.5 log units per additional methylene group. The elevated LogP of the isopropyl derivative predicts enhanced passive membrane permeability and potentially improved blood-brain barrier penetration relative to its smaller alkyl analogs, a critical parameter for CNS-targeted drug discovery programs.

Lipophilicity ADME Optimization SAR Studies

Synthetic Accessibility: Quantitative One-Step Synthesis Under Adapted Vilsmeier Conditions

A recently reported protocol enables the one-step synthesis of N-(4-bromo-2-isopropylphenyl)acetamide in quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. While direct comparative yield data for the ethyl and methyl analogs under identical conditions are not available, the quantitative yield reported for the isopropyl derivative represents a highly efficient synthetic route that minimizes purification requirements and maximizes atom economy. This streamlined synthesis contrasts with the multi-step bromination-acylation sequences typically required for acetanilide derivatives, offering a procurement advantage in terms of both cost and lead time.

Synthetic Methodology Process Chemistry Procurement Efficiency

High-Value Application Scenarios for N-(4-bromo-2-isopropylphenyl)acetamide (CAS 51688-72-3) Based on Quantitative Evidence


TNKS-2 Target Validation and Wnt Signaling Pathway Studies

N-(4-bromo-2-isopropylphenyl)acetamide's intermediate TNKS-2 inhibitory potency (IC₅₀ = 101 nM) makes it an ideal tool compound for target validation studies where graded inhibition is preferred over complete target ablation. Researchers investigating the Wnt/β-catenin signaling pathway can utilize this compound to dissect TNKS-2-dependent effects without the confounding cellular toxicity or pathway oversuppression often observed with high-potency inhibitors like XAV939 (IC₅₀ = 17 nM). This application is directly supported by the quantitative IC₅₀ data from BindingDB [1].

Medicinal Chemistry SAR Campaigns for CNS-Penetrant Candidates

The elevated LogP value of 4.18, compared to 3.28 for the ethyl analog and 2.49-2.79 for the methyl analog, positions N-(4-bromo-2-isopropylphenyl)acetamide as a preferred starting point for structure-activity relationship (SAR) studies aimed at optimizing CNS penetration. Medicinal chemists can leverage this increased lipophilicity to enhance blood-brain barrier permeability while monitoring downstream effects on potency and selectivity. This scenario is grounded in the class-level inference from comparative LogP data [2].

Cost-Effective Procurement for High-Throughput Screening Libraries

The availability of a one-step, quantitative-yield synthetic protocol [3] translates to lower production costs and shorter lead times for research quantities. Procurement managers and screening facility directors can prioritize N-(4-bromo-2-isopropylphenyl)acetamide over analogs requiring multi-step syntheses when building diversity-oriented screening libraries, ensuring faster access to material for primary and secondary assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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